molecular formula C13H11N3O3 B15044996 N-(2-aminophenyl)-4-nitrobenzamide CAS No. 6338-73-4

N-(2-aminophenyl)-4-nitrobenzamide

Cat. No.: B15044996
CAS No.: 6338-73-4
M. Wt: 257.24 g/mol
InChI Key: WMBQAJRNBQWSPS-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(2-aminophenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2-aminophenyl)-2-methylquinoline-4-carboxamide: Known for its anticancer properties and ability to inhibit histone deacetylases (HDACs).

    N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide: Exhibits cytotoxicity against various cancer cell lines and has potential as an anticancer agent.

    N-(2-aminophenyl)-benzamide: A class of HDAC inhibitors with antiproliferative activity.

The uniqueness of this compound lies in its specific structural features and the presence of both amino and nitro groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

6338-73-4

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(2-aminophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,14H2,(H,15,17)

InChI Key

WMBQAJRNBQWSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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